

## (S)-BRD9500 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |  |           |
|----------------------|-------------|--|-----------|
| Compound Name:       | (S)-BRD9500 |  |           |
| Cat. No.:            | B11932116   |  | Get Quote |

An In-depth Technical Guide on (S)-BRD9500: Structure, Properties, and Biological Context

### Introduction

**(S)-BRD9500** is the (S)-enantiomer of the potent and orally active phosphodiesterase 3 (PDE3) modulator, (R)-BRD9500. In the realm of chemical biology and drug discovery, the study of stereoisomers is critical, as biological systems often exhibit a high degree of stereoselectivity. Consequently, **(S)-BRD9500** primarily serves as an essential negative control in experiments designed to investigate the biological effects of its active counterpart, (R)-BRD9500.[1] The significant biological activity, including antitumor effects, is attributed to the (R)-isomer, which selectively inhibits PDE3A and PDE3B.[2][3][4] This document provides a comprehensive overview of the chemical structure and properties of **(S)-BRD9500**, while detailing the biological activity and mechanism of action of its pharmacologically active enantiomer, (R)-BRD9500, to provide a complete scientific context.

### **Chemical Structure and Properties**

The chemical properties of **(S)-BRD9500** are largely identical to its (R)-enantiomer, with the exception of its stereochemistry and optical rotation. The key identifiers and physicochemical properties are summarized in the table below. For comparative purposes, information for the active (R)-isomer and the racemic mixture are also included where available.



| Property          | (S)-BRD9500                                                                         | (R)-BRD9500                                                                                |
|-------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| IUPAC Name        | (S)-6-(3-fluoro-4-<br>morpholinophenyl)-5-methyl-<br>4,5-dihydropyridazin-3(2H)-one | (R)-6-(3-fluoro-4-<br>morpholinophenyl)-5-methyl-<br>4,5-dihydropyridazin-3(2H)-<br>one[5] |
| CAS Number        | 1630760-76-7[5]                                                                     | 1630760-75-6[2][5]                                                                         |
| Molecular Formula | C15H18FN3O2[2]                                                                      | C15H18FN3O2[2][5]                                                                          |
| Molecular Weight  | 291.33 g/mol [2][5]                                                                 | 291.33 g/mol [2][5]                                                                        |
| SMILES            | O=C1CINVALID-LINK<br>C(C2=CC=C(N3CCOCC3)C(F)<br>=C2)=NN1                            | O=C1CINVALID-LINK<br>C(C2=CC=C(N3CCOCC3)C(F)<br>=C2)=NN1[3][5]                             |
| InChI Key         | GJGGSLDXABLZLP-<br>SFHVURJKSA-N                                                     | GJGGSLDXABLZLP-<br>SNVBAGLBSA-N[5]                                                         |
| Appearance        | Solid[2]                                                                            | Solid powder[5]                                                                            |
| Solubility        | Soluble in DMSO[5]                                                                  | Soluble in DMSO[2][5]                                                                      |

# Biological Activity and Mechanism of Action of (R)-BRD9500

The potent biological effects are associated with the (R)-enantiomer of BRD9500. It is a selective inhibitor of phosphodiesterase 3A (PDE3A) and phosphodiesterase 3B (PDE3B).[2][3] [4] The primary mechanism of its antitumor activity involves the induction of a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[3][6] This ternary complex formation is cytotoxic to cancer cells that express both PDE3A and SLFN12, making these two proteins predictive biomarkers for the compound's efficacy.[6]

## Quantitative Biological Data for (R)-BRD9500



| Assay | Target/Cell Line                 | Value  | Reference |
|-------|----------------------------------|--------|-----------|
| IC50  | PDE3A                            | 10 nM  | [2][3][4] |
| IC50  | PDE3B                            | 27 nM  | [2][3][4] |
| EC50  | SK-MEL-3 (melanoma cell line)    | 1 nM   | [3]       |
| EC50  | HeLa (cervical cancer cell line) | 1.6 nM | [3]       |

## Signaling Pathway of (R)-BRD9500

The binding of (R)-BRD9500 to PDE3A induces a conformational change that promotes its association with SLFN12. This trimeric complex leads to the activation of SLFN12's latent cytotoxic activity, ultimately resulting in cancer cell death.





Click to download full resolution via product page

Caption: Signaling pathway of (R)-BRD9500 leading to cancer cell death.

# **Experimental Protocols Cell Viability Assay**



A common method to determine the EC50 of (R)-BRD9500 in cancer cell lines is a luminescence-based cell viability assay.

- Cell Plating: Seed cancer cells (e.g., SK-MEL-3 or HeLa) in 96-well plates at a
  predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare a serial dilution of (R)-BRD9500 and the negative control,
   (S)-BRD9500. Add the compounds to the respective wells. Include a DMSO-only control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
- Lysis and Reagent Addition: Add a reagent that lyses the cells and contains a substrate for a
  constitutively expressed enzyme (e.g., luciferase).
- Signal Measurement: Measure the luminescence signal, which is proportional to the number of viable cells.
- Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

## Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction

This protocol is used to confirm that (R)-BRD9500 stabilizes the interaction between PDE3A and SLFN12 in cells.[3]

- Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with (R)-BRD9500, (S)-BRD9500 (as a negative control), or DMSO for a specified time (e.g., 8 hours).[3]
- Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation: Incubate the cell lysates with an antibody against one of the proteins of interest (e.g., PDE3A) that is conjugated to magnetic or agarose beads.
- Washing: Wash the beads several times to remove non-specifically bound proteins.



- Elution: Elute the bound proteins from the beads.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both PDE3A and SLFN12 to detect the co-immunoprecipitated protein.



Click to download full resolution via product page

Caption: Workflow for a cell viability experiment.

#### Conclusion

In summary, **(S)-BRD9500** is the inactive enantiomer of the potent PDE3 modulator, (R)-BRD9500. Its primary utility is as a negative control to demonstrate the stereospecificity of the biological effects observed with the (R)-isomer. The antitumor activity of (R)-BRD9500 is mediated through the inhibition of PDE3A and the subsequent induced interaction with SLFN12, leading to cancer cell death. This detailed understanding of both enantiomers is crucial for the rigorous validation of (R)-BRD9500 as a chemical probe and potential therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. (S)-BRD9500 | 异构体 | MCE [medchemexpress.cn]
- 2. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]



- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD9500 | PDE3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medkoo.com [medkoo.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [(S)-BRD9500 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932116#s-brd9500-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com